molecular formula C18H34Cl2O B178014 2,2-Dichlorooctadecanal CAS No. 119450-47-4

2,2-Dichlorooctadecanal

Cat. No. B178014
CAS RN: 119450-47-4
M. Wt: 337.4 g/mol
InChI Key: GKOQLKJPOZCMBN-UHFFFAOYSA-N
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Description

2,2-Dichlorooctadecanal is a chemical compound with the molecular formula C18H34Cl2O . It is also known by other synonyms such as ‘2,2-dichlorooctadecanal’ and 'SCHEMBL7721804’ .


Molecular Structure Analysis

The molecular structure of 2,2-Dichlorooctadecanal can be analyzed using various spectroscopic techniques . These techniques utilize the interaction of light with matter to characterize an unknown specimen. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) allows identifying this information through absorption and emission of light in the infrared region .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dichlorooctadecanal can be determined using various analytical techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation).

Scientific Research Applications

1. Environmental Toxicology and Herbicide Research

The research on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to 2,2-Dichlorooctadecanal, has advanced rapidly, focusing on its toxicology and mutagenicity. This research is essential in understanding the environmental and health impacts of such chemicals. The studies are concentrated on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020) Analysis of global trends and gaps for studies about 2,4-D herbicide toxicity: A scientometric review.

2. Biodegradation and Bioremediation

Investigations into the biodegradation of 2,4-dichlorophenol (2,4-DCP) using activated sludge bioreactors and the role of biosurfactants have been conducted. These studies are crucial for developing methods to mitigate the environmental impact of chlorinated compounds, including 2,2-Dichlorooctadecanal. The use of biosurfactants has shown to increase the biodegradation rate of such compounds (Uysal & Turkman, 2005) Effect of biosurfactant on 2,4-dichlorophenol biodegradation in an activated sludge bioreactor.

3. Nanoparticle Synthesis and Applications

Research on the synthesis of inorganic nanoparticles has been pivotal in advancing various industrial and technological applications. This includes the development of materials like 2,2-Dichlorooctadecanal for use in fields such as electronics (Cushing, Kolesnichenko, & O'Connor, 2004) Recent advances in the liquid-phase syntheses of inorganic nanoparticles.

4. Water Treatment and Electrochlorination

Studies on electrochlorination and the release of volatile chlorine species during water treatment processes provide insights into the safe and efficient use of chlorinated compounds like 2,2-Dichlorooctadecanal in water disinfection (Mostafa et al., 2018) Chlorine species evolution during electrochlorination on boron-doped diamond anodes: In-situ electrogeneration of Cl2, Cl2O and ClO2.

5. Biosurfactants in Environmental Applications

The exploration of biosurfactants in environmental applications, such as heavy metal or organic contaminant removal from contaminated soil, has been significant. This research contributes to understanding how compounds like 2,2-Dichlorooctadecanal can be used sustainably and effectively in environmental cleanup processes (Santos et al., 2016) Biosurfactants: Multifunctional Biomolecules of the 21st Century.

properties

IUPAC Name

2,2-dichlorooctadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19,20)17-21/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOQLKJPOZCMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369171
Record name 2,2-dichlorooctadecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichlorooctadecanal

CAS RN

119450-47-4
Record name 2,2-dichlorooctadecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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